molecular formula C9H8BrNO B13992619 3-(2-Bromophenyl)prop-2-enamide CAS No. 83790-83-4

3-(2-Bromophenyl)prop-2-enamide

Cat. No.: B13992619
CAS No.: 83790-83-4
M. Wt: 226.07 g/mol
InChI Key: UIAQWXBASNSIJG-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)prop-2-enamide is an organic compound with the molecular formula C9H8BrNO It is a derivative of acrylamide, where the amide group is attached to a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)prop-2-enamide typically involves the reaction of 2-bromoaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Bromoaniline+Acryloyl chlorideThis compound+HCl\text{2-Bromoaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Bromoaniline+Acryloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The double bond in the acrylamide moiety can be reduced to form the corresponding amide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-(2-substituted phenyl)prop-2-enamide.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 3-(2-bromophenyl)propionamide.

Scientific Research Applications

3-(2-Bromophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)prop-2-enamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the acrylamide moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)prop-2-enamide
  • 3-(2-Chlorophenyl)prop-2-enamide
  • 3-(2-Fluorophenyl)prop-2-enamide

Uniqueness

3-(2-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and binding properties. This compound’s specific structure allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

CAS No.

83790-83-4

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-(2-bromophenyl)prop-2-enamide

InChI

InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H2,11,12)

InChI Key

UIAQWXBASNSIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N)Br

Origin of Product

United States

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